molecular formula C18H23N3O4S B2564998 N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 486398-00-9

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2564998
CAS RN: 486398-00-9
M. Wt: 377.46
InChI Key: JWDYBVMEYMVJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as CDOT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDOT belongs to the class of oxadiazole compounds, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Biological Activity

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives are a focus of research due to their significant biological activities. The synthesis of these compounds involves several steps, starting from aryl/aralkyl organic acids to produce 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds are analyzed for their structure through spectral data and screened for antimicrobial and hemolytic activity. Notably, derivatives have shown activity against selected microbial species, with compounds like 6d and 6f demonstrating potent antimicrobial properties while exhibiting lower toxicity, suggesting their potential for further biological screening and application trials except for those with higher cytotoxicity such as 6h and 6l (Gul et al., 2017).

Anticancer Screening

Research into N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives includes their synthesis for anticancer screening. A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The study showed that certain derivatives presented significant cytotoxic results against breast cancer, highlighting the potential of these compounds in anticancer therapies (Abu-Melha, 2021).

α-Glucosidase Inhibitory Potential

The synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and their evaluation for α-glucosidase inhibitory potential is another area of research. These compounds were synthesized from 4-chlorobenzoic acid through a series of reactions and tested for their inhibitory activity against α-glucosidase. Several compounds exhibited promising inhibitory effects, supporting the potential of these derivatives as drug leads for the treatment of diseases like diabetes (Iftikhar et al., 2019).

Anti-inflammatory and Anti-thrombotic Studies

Further studies have explored the anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives in rats. These compounds were synthesized and evaluated for their in-vitro and in-vivo anti-inflammatory activity, showing significant potential as anti-inflammatory compounds. Additionally, some derivatives demonstrated an ability to enhance clotting time in vivo, indicating their potential use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

properties

IUPAC Name

N-cyclohexyl-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)26-11-16(22)19-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDYBVMEYMVJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.